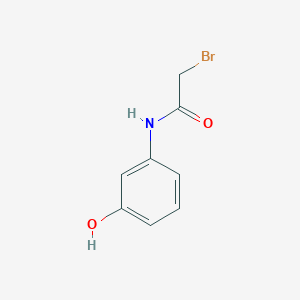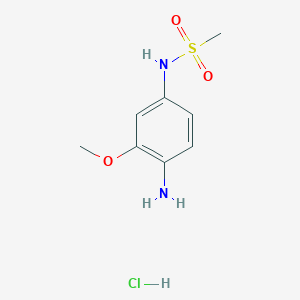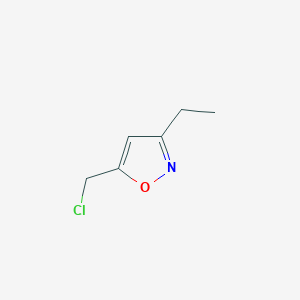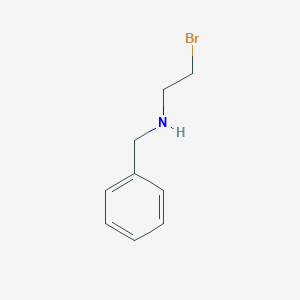![molecular formula C7H5NOS B1281308 噻吩并[2,3-b]吡啶-4-醇 CAS No. 65075-96-9](/img/structure/B1281308.png)
噻吩并[2,3-b]吡啶-4-醇
描述
Thieno[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties
科学研究应用
Thieno[2,3-b]pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It finds applications in the development of agrochemicals and materials science.
作用机制
Target of Action
Thieno[2,3-b]pyridin-4-ol derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme called a protein kinase that plays a role in cell division and survival, and it is often overactive in cancer cells .
Mode of Action
As a pim-1 kinase inhibitor, it likely works by binding to the pim-1 kinase, thereby preventing it from sending signals that promote cell division and survival . This could lead to a decrease in the growth and proliferation of cancer cells .
Biochemical Pathways
Thieno[2,3-b]pyridin-4-ol likely affects the pathways downstream of Pim-1 kinase. Pim-1 kinase is involved in several signaling pathways that regulate cell growth, survival, and proliferation . By inhibiting Pim-1 kinase, Thieno[2,3-b]pyridin-4-ol could disrupt these pathways, leading to a decrease in the growth and survival of cancer cells .
Result of Action
As a Pim-1 kinase inhibitor, Thieno[2,3-b]pyridin-4-ol could have several effects at the molecular and cellular levels. It could decrease the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis (programmed cell death) . These effects could contribute to its potential anticancer activity .
生化分析
Biochemical Properties
Thieno[2,3-b]pyridin-4-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of Pim-1 kinase, an enzyme that is implicated in cancer progression . By inhibiting Pim-1 kinase, Thieno[2,3-b]pyridin-4-ol can potentially suppress tumor growth and proliferation. Additionally, this compound has been shown to modulate multidrug resistance, making it a promising candidate for overcoming chemotherapy resistance in cancer treatment .
Cellular Effects
Thieno[2,3-b]pyridin-4-ol exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in cell survival and growth. For instance, Thieno[2,3-b]pyridin-4-ol can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to enhanced cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby disrupting the energy balance within the cell.
Molecular Mechanism
The molecular mechanism of Thieno[2,3-b]pyridin-4-ol involves several key interactions at the molecular level. This compound binds to the active site of Pim-1 kinase, thereby inhibiting its activity . The inhibition of Pim-1 kinase leads to a cascade of downstream effects, including the suppression of cell survival pathways and the activation of apoptotic pathways. Additionally, Thieno[2,3-b]pyridin-4-ol can interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression. These interactions contribute to the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[2,3-b]pyridin-4-ol have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that Thieno[2,3-b]pyridin-4-ol is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that Thieno[2,3-b]pyridin-4-ol can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Thieno[2,3-b]pyridin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Thieno[2,3-b]pyridin-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
Thieno[2,3-b]pyridin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its conversion to inactive metabolites by liver enzymes . This biotransformation is crucial for the compound’s clearance from the body and helps prevent its accumulation to toxic levels. Additionally, Thieno[2,3-b]pyridin-4-ol can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of Thieno[2,3-b]pyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, allowing it to reach its intracellular targets . Once inside the cell, Thieno[2,3-b]pyridin-4-ol can bind to various proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters.
Subcellular Localization
Thieno[2,3-b]pyridin-4-ol exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of Thieno[2,3-b]pyridin-4-ol within these compartments allows it to interact with its molecular targets, such as DNA, RNA, and enzymes, thereby exerting its therapeutic effects. Additionally, the subcellular localization of Thieno[2,3-b]pyridin-4-ol can influence its stability and degradation, further impacting its efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate . These reactions often require specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of thieno[2,3-b]pyridin-4-ol may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Thieno[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert thieno[2,3-b]pyridin-4-ol to its dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
相似化合物的比较
Thieno[3,2-d]pyrimidine: Another thienopyridine derivative with similar biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: Thieno[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for drug discovery and development .
属性
IUPAC Name |
7H-thieno[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNUUIOLDYMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)





